molecular formula C12H17N3O2S B2833192 5-(cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034326-96-8

5-(cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B2833192
CAS No.: 2034326-96-8
M. Wt: 267.35
InChI Key: ALMXHCHXJWBIDQ-UHFFFAOYSA-N
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Description

5-(cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a unique structure with two cyclopropyl groups and a sulfonyl group attached to a tetrahydropyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis may start with the preparation of a cyclopropyl-substituted hydrazine derivative, followed by cyclization with a suitable sulfonyl chloride to form the desired pyrazolo[1,5-a]pyrazine ring system .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

5-(cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield a sulfone, while reduction could lead to the formation of a cyclopropyl-substituted pyrazolo[1,5-a]pyrazine without the sulfonyl group .

Scientific Research Applications

5-(cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases and other signaling proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine include other pyrazolo[1,5-a]pyrazine derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is the presence of both cyclopropyl and sulfonyl groups, which confer unique chemical properties and potential biological activities. These structural features may enhance the compound’s stability, reactivity, and ability to interact with specific biological targets .

Properties

IUPAC Name

2-cyclopropyl-5-cyclopropylsulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c16-18(17,11-3-4-11)14-5-6-15-10(8-14)7-12(13-15)9-1-2-9/h7,9,11H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMXHCHXJWBIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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